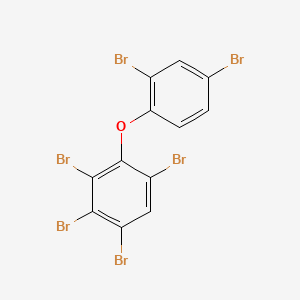
2,2',3,4,4',6-Hexabromodiphenyl ether
概要
説明
2,2',3,4,4',6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) compound, known for its use as a flame retardant. This compound is part of a group of chemicals that have been widely used in various industries to reduce the flammability of materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,4',6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process requires controlled conditions to ensure the addition of bromine atoms at specific positions on the benzene rings. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, and under elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2,2',3,4,4',6-Hexabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogen exchange reactions can be performed using different halogenating agents.
Major Products Formed: The major products formed from these reactions include various brominated derivatives, depending on the specific conditions and reagents used.
科学的研究の応用
2,2',3,4,4',6-Hexabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Research has focused on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies have investigated its impact on human health, particularly its potential to accumulate in fatty tissues and its possible carcinogenic effects.
Industry: Its primary use as a flame retardant in materials such as textiles, plastics, and electronics has been well-documented.
作用機序
The mechanism by which 2,2',3,4,4',6-Hexabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is believed to disrupt endocrine function by mimicking or interfering with the action of natural hormones. The compound can bind to hormone receptors, leading to altered gene expression and physiological effects.
Molecular Targets and Pathways Involved:
Hormone Receptors: Binding to thyroid hormone receptors, leading to potential thyroid dysfunction.
Signal Transduction Pathways: Interference with intracellular signaling pathways that regulate cell growth and differentiation.
類似化合物との比較
2,2',3,4,4',6-Hexabromodiphenyl ether is one of several PBDEs, including 2,2',4,4',5,5'-Hexabromodiphenyl ether and 2,2',4,4',5,6'-Hexabromodiphenyl ether. While all PBDEs share similar flame-retardant properties, they differ in their specific bromination patterns and potential toxicological effects. This compound is unique in its specific arrangement of bromine atoms, which influences its chemical behavior and biological impact.
特性
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESDYWNWEVPOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785353 | |
| Record name | 1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-96-2 | |
| Record name | 2,2',3,4,4',6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ED43SC4AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


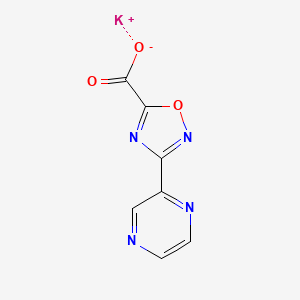
![1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine](/img/structure/B1430128.png)
![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
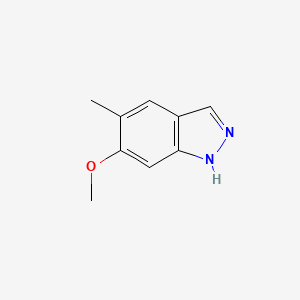
![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)
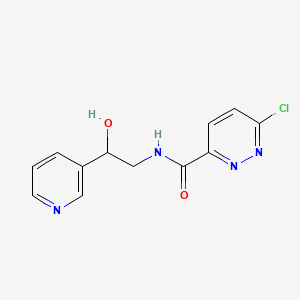

![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)

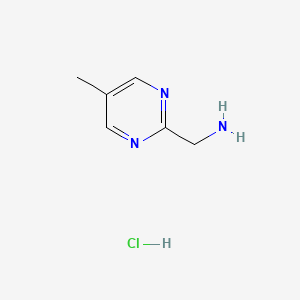
![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)
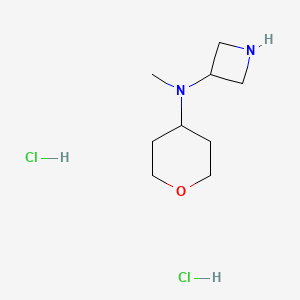
![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
